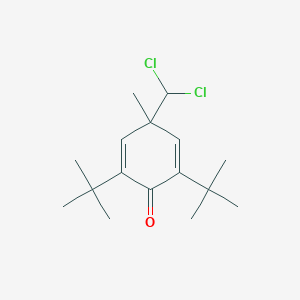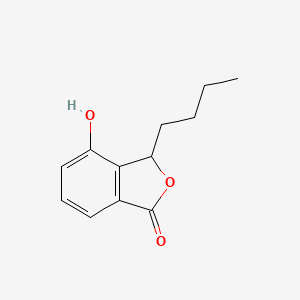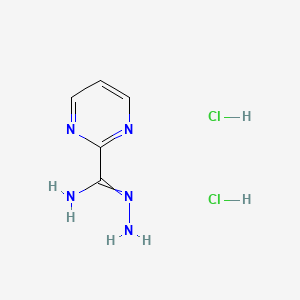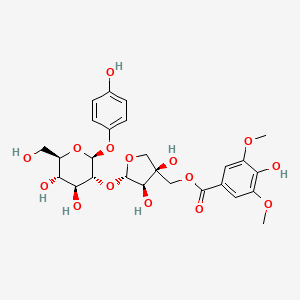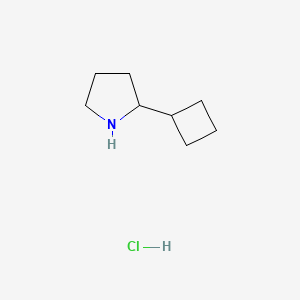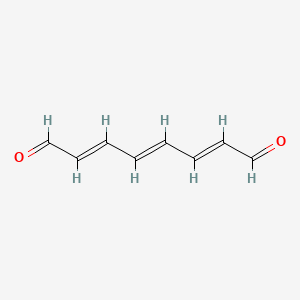
(2E,4E,6E)-octa-2,4,6-trienedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E,6E)-octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2 It is characterized by a conjugated system of double bonds and aldehyde groups at both ends of the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-octa-2,4,6-trienedial typically involves the use of starting materials that can form the conjugated system of double bonds and the aldehyde groups. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E,4E,6E)-octa-2,4,6-trienedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of octa-2,4,6-trienedioic acid.
Reduction: Formation of octa-2,4,6-trienediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(2E,4E,6E)-octa-2,4,6-trienedial has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2E,4E,6E)-octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. The conjugated system of double bonds allows the compound to participate in electron transfer reactions, which can affect cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
類似化合物との比較
Similar Compounds
(2E,4E,6Z)-octa-2,4,6-trienedial: Similar structure but with a different configuration of double bonds.
(2E,4E,6Z)-2,4,6-nonatrienal: Similar structure with an additional carbon atom in the chain.
Uniqueness
(2E,4E,6E)-octa-2,4,6-trienedial is unique due to its specific configuration of double bonds and the presence of aldehyde groups at both ends of the molecule. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H8O2 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
(2E,4E,6E)-octa-2,4,6-trienedial |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H/b2-1+,5-3+,6-4+ |
InChIキー |
WHBHQMAXOAXILT-CRQXNEITSA-N |
異性体SMILES |
C(=C/C=C/C=O)\C=C\C=O |
正規SMILES |
C(=CC=CC=O)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


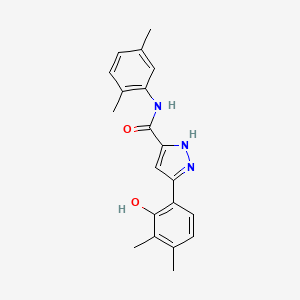
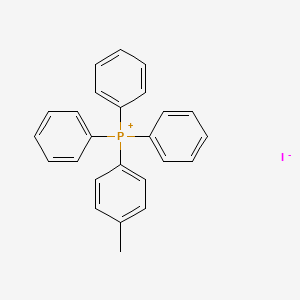
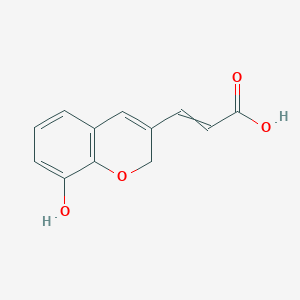
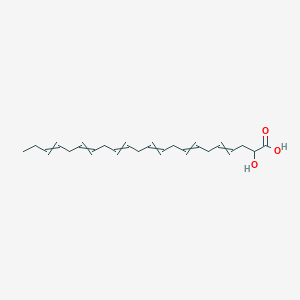
![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)


![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
